molecular formula C9H17N3 B6358214 N,N-Dipropyl-1H-pyrazol-3-amine CAS No. 1379348-91-0

N,N-Dipropyl-1H-pyrazol-3-amine

Cat. No.: B6358214
CAS No.: 1379348-91-0
M. Wt: 167.25 g/mol
InChI Key: CDEPQWGMWPIJGJ-UHFFFAOYSA-N
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Description

N,N-Dipropyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H17N3. It is characterized by a pyrazole ring substituted with two propyl groups at the nitrogen atoms and an amine group at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-1H-pyrazol-3-amine typically involves the reaction of 3-amino-1H-pyrazole with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the propyl halide, resulting in the formation of the dipropyl-substituted product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N,N-Dipropyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1H-pyrazol-3-amine
  • N,N-Diethyl-1H-pyrazol-3-amine
  • N,N-Dibutyl-1H-pyrazol-3-amine

Uniqueness

N,N-Dipropyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its dimethyl, diethyl, and dibutyl analogs, the dipropyl substitution may result in different steric and electronic effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

N,N-dipropyl-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-7-12(8-4-2)9-5-6-10-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEPQWGMWPIJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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